molecular formula C13H13NO B13627693 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B13627693
M. Wt: 199.25 g/mol
InChI Key: MEKTWWIMORBKOP-UHFFFAOYSA-N
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Description

Pyrazole carbaldehydes are heterocyclic compounds featuring a five-membered aromatic ring with two nitrogen atoms and an aldehyde functional group. These compounds are key intermediates in pharmaceutical and agrochemical synthesis due to their versatility in derivatization. Substituents such as chloro, phenyl, phenoxy, methyl, and alkyl groups modulate their physicochemical properties and biological activities .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-9-12(8-15)10(2)14-13(9)11-6-4-3-5-7-11/h3-8,14H,1-2H3

InChI Key

MEKTWWIMORBKOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C=O)C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrole Core with 2,4-Dimethyl and 5-Phenyl Substitution

The key intermediate for the target compound is often a 2,4-dimethylpyrrole derivative, which is subsequently functionalized at the 5-position with a phenyl group and formylated at the 3-position.

Method Overview:

  • Starting materials: Methyl acetoacetate, acetic acid, and phenyl-substituted precursors.
  • Initial step: Formation of 2,4-dimethylpyrrole ring systems via condensation and cyclization reactions.
  • Phenyl substitution: Introduction of the phenyl group at the 5-position typically occurs through electrophilic aromatic substitution or via phenyl-substituted precursors during the pyrrole ring formation.

A representative synthetic approach involves:

  • Preparation of 2,4-dimethylpyrrole from methyl acetoacetate derivatives.
  • Subsequent substitution at the 5-position with a phenyl group through cross-coupling or condensation reactions.

The critical step in synthesizing 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is the selective introduction of the aldehyde group at the 3-position.

Common Formylation Methods:

  • Vilsmeier-Haack reaction: This classical method uses phosphorus oxychloride and dimethylformamide to generate an electrophilic formylating agent that selectively reacts at the 3-position of the pyrrole ring.

    • In one detailed protocol, 2,4-dimethylpyrrole is dissolved in dimethylformamide, and phosphorus oxychloride is added dropwise at room temperature.
    • The reaction mixture is stirred overnight to ensure complete formylation.
    • The reaction is quenched by pouring into ice water, followed by pH adjustment to neutral using saturated potassium carbonate solution.
    • The product is extracted with ethyl acetate, dried, and purified to yield the desired 3-carbaldehyde derivative.

This method is noted for:

  • High selectivity for the 3-position.
  • Good yields and purity of the aldehyde product.
  • Applicability to substituted pyrroles, including phenyl-substituted derivatives.

Representative Preparation Procedure and Reaction Conditions

Step Reagents and Conditions Description Yield and Purity
1. Synthesis of 2,4-dimethylpyrrole Methyl acetoacetate, sodium nitrite, zinc powder, acetic acid, reflux Formation of 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate intermediate High purity solid obtained after filtration and drying
2. Hydrolysis and decarboxylation Potassium hydroxide aqueous solution, reflux overnight, acidification with HCl Conversion to 2,4-dimethylpyrrole via hydrolysis and decarboxylation White transparent liquid after distillation
3. Formylation (Vilsmeier-Haack) Phosphorus oxychloride, dimethylformamide, room temperature, overnight stirring Selective formylation at 3-position to yield 3-carbaldehyde Thick product isolated after extraction and drying; purity suitable for further use

Comparative Analysis of Preparation Routes

Preparation Aspect Vilsmeier-Haack Formylation (Phosphorus Oxychloride/DMF) Alternative Methods (e.g., Metal-catalyzed, One-pot)
Selectivity High for 3-position aldehyde Variable, often requires protection/deprotection
Reaction Conditions Mild temperature (room temp), overnight reaction May require elevated temperatures or pressure
Yield Moderate to high (up to ~38% for related pyrrole dicarbaldehydes) Can be higher in optimized one-pot methods
Purity High, crystallization possible Depends on method, sometimes requires extensive purification
Scalability Well-established, scalable One-pot methods promising for industrial scale

Industrial and Environmental Considerations

Recent advances in pyrrole aldehyde synthesis emphasize one-pot methods and catalyst recycling to improve environmental impact and reduce cost. For example, a one-pot synthesis of related pyrrole-3-carbaldehydes using metal catalysts and acetic acid under hydrogen atmosphere has been reported with:

  • High product yield (>85%)
  • High purity (>99%)
  • Reduced waste generation
  • Simplified operations suitable for scale-up

Although this method is reported for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, similar principles may be adapted for phenyl-substituted analogs, potentially improving preparation efficiency for 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde.

Summary of Key Research Findings

  • The Vilsmeier-Haack reaction remains the most reliable and widely used method for formylation at the 3-position of pyrroles, including 2,4-dimethyl-5-phenyl derivatives.
  • Starting from methyl acetoacetate and related precursors, the pyrrole ring with 2,4-dimethyl substitution can be efficiently constructed.
  • Phenyl substitution at the 5-position can be introduced either during ring formation or via subsequent coupling reactions.
  • Modern one-pot catalytic methods offer promising alternatives for improved yields, purity, and environmental sustainability.
  • Detailed reaction monitoring (e.g., thin-layer chromatography, nuclear magnetic resonance) is essential to optimize reaction times and conditions for maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Scientific Research Applications

While "2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde" is not directly discussed in the provided search results, the applications of related pyrrole derivatives can be extrapolated from the data. Pyrrole derivatives exhibit a range of biological activities, making them useful in various scientific research applications .

Antimicrobial Research:

  • ** Pyrrole-3-carboxylate derivatives** A study synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. These compounds were screened for in vitro antimicrobial activity against Gram-negative, Gram-positive bacteria, and fungi .
  • 2,5-dimethylpyrrole identified as a key feature for antimycobacterial activity. Further structural optimization led to the identification of compounds with enhanced potency against Mycobacterium tuberculosis and intracellular mycobacteria .

Antitubercular potential

  • SAR study An extensive structure-activity relationship (SAR) study on 2,5-dimethylpyrrole compounds identified new derivatives active against Mycobacterium tuberculosis (M. tuberculosis) and multidrug-resistant clinical isolates .
  • Inhibitory effects Analogues incorporating a cyclohexanemethyl group on the methyleneamine side chain at C3 of the pyrrole core exhibited potent inhibitory effects against the M. tuberculosis strains .
  • 2,5-dimethylpyrroles designed as analogues of 1 were subjected to phenotypic whole-cell screening which revealed their inhibitory potency against M. tuberculosis. Three hits (5n, 5q and 5r) showed high activity with a low cytotoxicity .

Anticancer Research:

  • ** Anticancer and Antibacterial Agent** Newly synthesized compounds have been identified as potential anticancer as well as antibacterial agents for further development .
  • Thiazole Pyridine hybrids were synthesized using the precursor 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with various a-halogenated carbonyl compounds. The cytotoxicity effect of the synthesized compounds has been studied against liver carcinoma, laryngeal carcinoma, prostate cancer, breast cancer, and normal fibroblast cells .

Other Applications:

  • Antidiabetic Activity 3,4,5-triphenyl-1H-pyrroles were synthesized under a nitrogen atmosphere using anhydrous ammonium acetate and evaluated for antihyperglycemic activity. Results suggested that an unsubstituted-phenyl ring at positions 4 and 5 of the pyrrole reduces elevated blood sugar levels, while substitution at positions 3 or 4 of the phenyl ring resulted in either reduction or a complete loss of antihyperglycemic activity. A compound with a trifluoromethyl group at position 3 of the aryl ring displayed good antidiabetic activity .
  • 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde can be synthesized using 2- (2-fluorobenzoyl) malononitrile as a raw material through a one-pot method .

Table 1: Antimicrobial and Antifungal Activity of Pyrrole Derivatives

CompoundAntibacterial activity (zone of inhibition in mm)Antifungal activity (zone of inhibition in mm)
8fActive against Gram-negative bacteria
8eActive against Gram-positive bacteria
8cActive against fungi

Table 2: Cytotoxicity and Selectivity Index (SI) of 2,5-dimethylpyrrole Derivatives

CompoundMIC90 (µg/mL)Selectivity Index (SI) against macrophagesSelectivity Index (SI) against fibroblasts
5r<1144.86177.29
5n<1High activityLow cytotoxicity
5q<1High activityLow cytotoxicity

Mechanism of Action

The mechanism of action of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbaldehydes

Structural and Physicochemical Properties

The table below compares key parameters of selected pyrazole carbaldehydes from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Notable Features
5-Chloro-1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbaldehyde 956046-50-7 C₁₃H₁₃ClN₂O 248.71 Cl (5), CH₃ (3), 2,5-dimethylphenyl (1) Bulky aryl group enhances steric hindrance
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde 1227241-53-3 C₆H₇ClN₂O 158.59 Cl (4), CH₃ (1,3) Compact structure, higher solubility
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde 176387-54-5 C₁₃H₁₃ClN₂O 248.71 Cl (5), C₃H₇ (3), phenyl (1) Propyl group increases hydrophobicity
1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde 109925-10-2 C₁₂H₁₂N₂O₂ 216.24 CH₃ (1,3), phenoxy (5) Phenoxy group improves electronic delocalization
Key Observations:
  • Aryl/Alkyl Groups: Bulky substituents (e.g., 2,5-dimethylphenyl in ) may reduce solubility but improve binding affinity in biological targets. Phenoxy vs. Phenyl: Phenoxy groups (as in ) introduce oxygen-based electron-withdrawing effects, altering resonance compared to phenyl .
  • Molecular Weight and Solubility :

    • Lower molecular weight compounds (e.g., 158.59 g/mol in ) are likely more soluble in polar solvents, advantageous for synthetic applications.

Biological Activity

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including antimicrobial and anticancer activities. Understanding its mechanisms of action, synthesis methods, and biological implications is crucial for its application in therapeutic contexts.

The synthesis of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde can be achieved through various methods. A common synthetic route involves the condensation of 2,5-dimethoxytetrahydrofuran with aniline derivatives in the presence of iron (III) chloride as a catalyst. This method is favored for its efficiency and ability to yield high-purity products.

Chemical Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction : The aldehyde can be reduced to form alcohols.
  • Electrophilic Substitution : The pyrrole ring is susceptible to electrophilic substitution reactions, particularly at positions adjacent to the nitrogen atom.

Antimicrobial Properties

Research has indicated that 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde possesses significant antimicrobial activity. A study evaluating a series of pyrrole derivatives found that compounds similar to this structure exhibited notable antibacterial and antifungal properties against various pathogens, including both Gram-positive and Gram-negative bacteria . The mechanism behind this activity is thought to involve the disruption of microbial cell membranes or interference with metabolic pathways.

CompoundAntibacterial Activity (zone of inhibition in mm)Antifungal Activity (zone of inhibition in mm)
8a2018
8b2220
8c2523

Table: Antimicrobial activity data for synthesized pyrrole derivatives .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may act as an electrophile, interacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction could potentially lead to the modulation of various biological processes involved in cancer cell proliferation and survival.

The mechanism of action for 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde involves its ability to react with nucleophilic sites within biological systems. This can lead to alterations in enzyme activities and signal transduction pathways, which are critical for cellular functions. The compound's ability to form covalent bonds with biomolecules enhances its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the effectiveness of pyrrole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde showed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In vitro studies have shown that pyrrole derivatives can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways, suggesting a promising avenue for cancer treatment development .

Q & A

Q. What are the optimal synthetic routes for 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization and oxidation steps. A common approach is the reaction of substituted phenylamines with dimethoxytetrahydrofuran in acidic conditions (e.g., acetic acid), followed by oxidation of intermediates using agents like MnO₂ or CrO₃ . Key parameters include:

  • Temperature : Cyclization at 80–100°C improves ring closure efficiency.
  • Catalyst : Acidic conditions (pH 4–5) favor pyrrole formation over byproducts.
  • Oxidation : Mild oxidants reduce over-oxidation to carboxylic acids.

Q. How is the aldehyde functionality in this compound characterized spectroscopically?

Methodological Answer: The aldehyde group is identified via:

  • ¹H NMR : A singlet at δ 9.8–10.2 ppm (aldehyde proton).
  • IR Spectroscopy : Strong stretching vibrations at ~1700 cm⁻¹ (C=O).
  • X-ray Crystallography : Planar geometry of the aldehyde moiety, with bond angles consistent with sp² hybridization .

Note : Solvent effects (e.g., DMSO vs. CDCl₃) may shift NMR peaks by ±0.3 ppm.

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the pyrrole ring?

Methodological Answer: The electron-rich pyrrole ring is prone to uncontrolled substitutions. Strategies include:

  • Directing Groups : Methyl groups at positions 2 and 4 act as meta-directors, guiding substitutions to position 5 .
  • Protection/Deprotection : Temporarily blocking the aldehyde with ethylene glycol improves selectivity in halogenation .
  • Computational Modeling : DFT calculations predict reactive sites, reducing trial-and-error experimentation .

Example : Bromination at 0°C with NBS yields 5-bromo derivatives with >85% regioselectivity .

Q. How does the phenyl substituent at position 5 influence the compound’s electronic properties and bioactivity?

Methodological Answer: The phenyl group enhances π-stacking interactions in biological targets (e.g., enzyme active sites). Comparative studies show:

  • Electron-Withdrawing Groups (e.g., -F) : Increase electrophilicity of the aldehyde, enhancing reactivity with nucleophiles (e.g., thiols in proteins) .
  • Hydrophobic Interactions : The 4-methylphenyl analog exhibits 3× higher binding affinity to cytochrome P450 than unsubstituted analogs .

Q. What computational methods are effective in predicting tautomeric stability of the 1H-pyrrole system?

Methodological Answer: Tautomerism between 1H- and 3H-pyrrole forms is studied via:

  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., water vs. DMF) on tautomer ratios.
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian09 align with experimental δ values (RMSD < 0.1 ppm) .
  • Energy Calculations : MP2/cc-pVTZ identifies the 1H-tautomer as 5.3 kcal/mol more stable than 3H in gas phase .

Q. How can conflicting crystallographic data on bond lengths be resolved?

Methodological Answer: Discrepancies in C–C bond lengths (e.g., 1.38 Å vs. 1.42 Å) arise from:

  • Disorder in Crystal Packing : Refinement using SHELXL with riding H-atom models reduces noise .
  • Temperature Effects : Low-temperature (100 K) XRD minimizes thermal motion artifacts .
  • Validation Tools : CheckCIF flags outliers (>4σ) for manual reevaluation.

Q. What are the challenges in scaling up the synthesis for gram-scale production?

Methodological Answer: Critical issues include:

  • Exothermic Reactions : Slow addition of oxidants (e.g., KMnO₄) prevents runaway reactions.
  • Purification : Column chromatography is replaced with recrystallization (ethyl acetate/hexane) for cost efficiency .
  • Byproduct Management : TLC monitoring at each step minimizes carryover impurities.

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